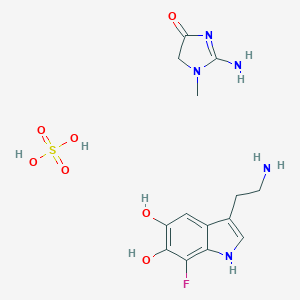
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound is a synthetic derivative of indole and imidazole, which are two important classes of organic compounds with diverse biological activities.
作用機序
The mechanism of action of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The advantages of using 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity in cells.
将来の方向性
There are several future directions for the research on 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid. These include the development of more potent and selective derivatives of this compound, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, further research is needed to explore the potential applications of this compound in various fields, including medicine, agriculture, and biotechnology.
Conclusion:
In conclusion, 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a synthetic derivative of indole and imidazole that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound has been shown to have diverse biochemical and physiological effects and has been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives. The future directions for the research on this compound include the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials.
合成法
The synthesis of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid involves the reaction of 7-fluoroindole-5,6-dione with 2-aminoethyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with 2-amino-3-methylimidazole to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been extensively studied for its potential biological and pharmacological applications. It has been shown to have antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This compound has also been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives.
特性
CAS番号 |
127685-99-8 |
|---|---|
製品名 |
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
分子式 |
C14H20FN5O7S |
分子量 |
421.4 g/mol |
IUPAC名 |
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-8-9-6(3-7(14)10(8)15)5(1-2-12)4-13-9;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChIキー |
QWLPHRORYKWBHE-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O |
正規SMILES |
CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O |
同義語 |
5,6-dihydroxy-7-fluorotryptamine creatinine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
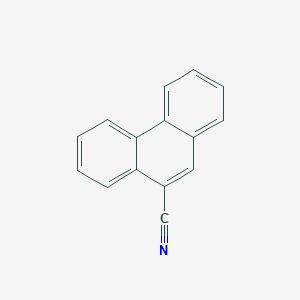
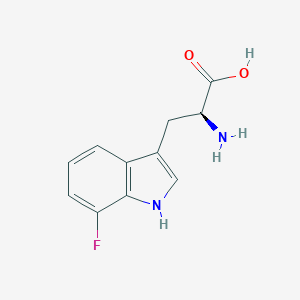
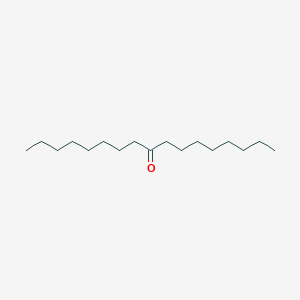
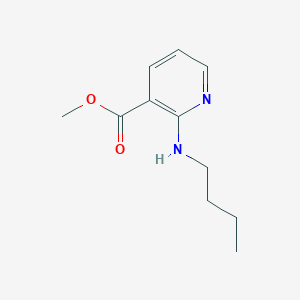
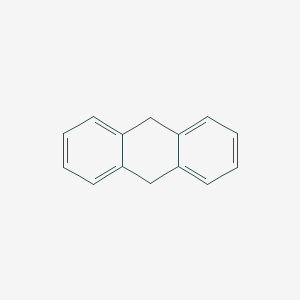

![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
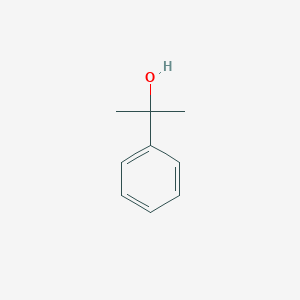
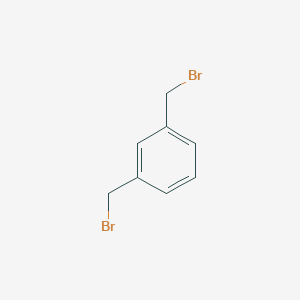

![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)